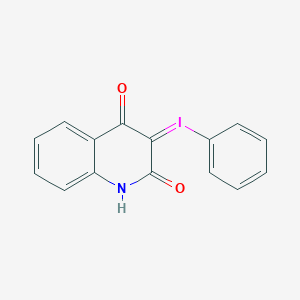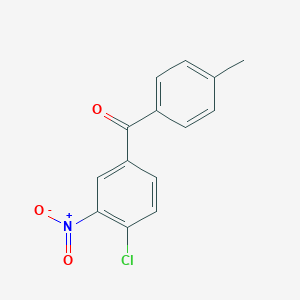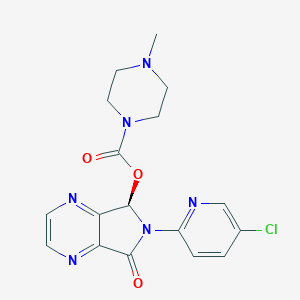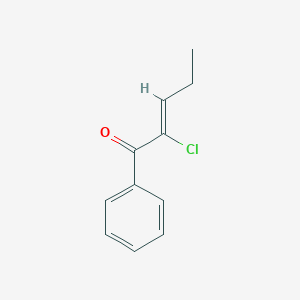![molecular formula C13H9NO3 B114089 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 79359-44-7](/img/structure/B114089.png)
4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, also known as lucanthone, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. Lucanthone was originally developed as an anti-schistosomal drug, but its anti-cancer properties have been discovered more recently.
作用机制
Lucanthone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can induce DNA damage and cell death in cancer cells. Lucanthone has also been shown to inhibit the activity of other enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP).
生化和生理效应
Lucanthone has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer.
实验室实验的优点和局限性
Lucanthone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable and has a long shelf life. However, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to dissolve in cell culture media. In addition, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has been shown to have low bioavailability in vivo, which can limit its effectiveness as an anti-cancer agent.
未来方向
There are several future directions for 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione research. One direction is to investigate the potential use of 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione in combination with other anti-cancer agents, such as chemotherapy drugs and radiation therapy. Another direction is to investigate the potential use of 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione in the treatment of neurodegenerative diseases. Further research is also needed to investigate the mechanisms of action of 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione and to identify potential biomarkers for predicting response to 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione treatment. Finally, the development of more efficient synthesis methods for 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione could increase its availability for research and clinical use.
合成方法
Lucanthone can be synthesized through a multi-step process involving the reaction of 4-hydroxyquinoline-2-carboxylic acid with various reagents. The final step involves the reaction of the resulting intermediate with 2-chloromethyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-5,6-dione. The yield of the synthesis method is around 30%.
科学研究应用
Lucanthone has been extensively studied for its potential anti-cancer properties. Research has shown that 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy drugs. Lucanthone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
79359-44-7 |
|---|---|
产品名称 |
4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione |
分子式 |
C13H9NO3 |
分子量 |
227.21 g/mol |
IUPAC 名称 |
4-methyl-6H-pyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C13H9NO3/c1-7-6-10(15)17-12-8-4-2-3-5-9(8)14-13(16)11(7)12/h2-6H,1H3,(H,14,16) |
InChI 键 |
FEXCPFKJRNXTEB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=O)NC3=CC=CC=C32 |
规范 SMILES |
CC1=CC(=O)OC2=C1C(=O)NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)





![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)